molecular formula C24H28N2O5 B5549556 1-(3-cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine oxalate

1-(3-cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine oxalate

Cat. No.: B5549556
M. Wt: 424.5 g/mol
InChI Key: YFQURQQBSYRGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine oxalate is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.19982200 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

σ Receptor Ligands for Oncology and Diagnostic Use

Research has shown that analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) are explored for therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to potentially serve as positron emission tomography (PET) radiotracers, highlighting their significance in both diagnostic and therapeutic aspects related to cancer. For instance, (-)-(S)-9 showed moderate activity at the P-gp efflux pump, indicating its potential utility in overcoming drug resistance in cancer cells (Abate et al., 2011).

PET Radioligands for σ-2 Receptors

The development of PET radioligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propyl]-piperazine, has been explored for studying σ-2 receptors. These compounds are vital for understanding the role of σ-2 receptors in various brain functions and diseases, although challenges remain in their application for brain studies due to properties affecting their efficacy as radioligands (Kassiou et al., 2005).

Synthesis and Evaluation of Derivatives

Derivatives of 1-cyclohexylpiperazine related to σ2 receptor ligands have been synthesized and evaluated, showcasing their high affinity in σ2 receptor binding. These compounds are investigated for their structure-affinity relationships and potential as antineoplastic agents and for PET diagnosis, reflecting the broad scope of their applications in medical research (Berardi et al., 2004).

Fluorescent Sigma Ligands

Some derivatives structurally containing naphthol as a fluorescent moiety have been prepared for potential use as fluorescent sigma ligands. These compounds, due to their fluorescence features and sigma receptor affinities, could serve as tools in "green" binding assays, contributing to the advancement of receptor studies without the need for radioligands (Ferorelli et al., 2007).

Supramolecular Assemblies

Research on supramolecular assemblies using piperazine with dicarboxylic acids and hydroxy-carboxylic acids has led to the development of new supramolecular networks. These studies contribute to the understanding of molecular self-assembly processes, with implications for materials science and nanotechnology (Chen & Peng, 2008).

Properties

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O.C2H2O4/c25-22(21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-23(14-16-24)17-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-2,4-6,9-12,18H,3,7-8,13-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQURQQBSYRGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.